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Compound of Interest

Compound Name: TL-895

Cat. No.: B8197429 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the use of TL-895, a potent and selective

Bruton's tyrosine kinase (BTK) inhibitor. The following resources are designed to help minimize

off-target effects and troubleshoot common issues encountered during in vitro and in vivo

experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TL-895?

A1: TL-895 is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It

covalently binds to the cysteine residue (Cys481) in the active site of BTK, leading to the

inhibition of B-cell receptor (BCR) signaling.[2] This pathway is critical for the proliferation,

survival, and differentiation of B-cells.

Q2: What are the known primary on-target and off-target kinases of TL-895?

A2: The primary target of TL-895 is BTK. However, like many kinase inhibitors, it can interact

with other kinases. Based on kinome scanning and cellular assays, TL-895 has shown high-

potency inhibition of Bone Marrow X-linked (BMX) kinase, another member of the Tec family of

kinases. Moderate off-target effects have been observed for other Tec family kinases such as

TEC, B-lymphoid kinase (BLK), and TXK, as well as the receptor tyrosine kinase ERBB4.

Notably, TL-895 shows minimal to no inhibition of CSK and EGFR, which are known off-targets

of the first-generation BTK inhibitor, ibrutinib.
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Q3: What are the potential functional consequences of inhibiting the known off-target kinases?

A3: Inhibition of off-target kinases can lead to a range of cellular effects that may confound

experimental results:

BMX: Inhibition of BMX can impact inflammatory signaling pathways, including those

downstream of Toll-like receptors, and may affect cell adhesion and migration.[3][4]

TEC Family (TEC, TXK): These kinases are involved in the signaling pathways of various

immune cells, including T-cells. Their inhibition can affect T-cell activation, cytokine

production, and cytoskeletal organization.[5][6][7][8][9]

BLK: As a kinase involved in B-cell signaling, its inhibition can have effects on B-cell

development and activation, potentially overlapping with the effects of BTK inhibition.[1][10]

ERBB4: This receptor tyrosine kinase is involved in cell proliferation, differentiation, and

survival. Its inhibition could lead to unexpected effects on cell growth, particularly in cell lines

where this pathway is active.[11][12][13][14][15]

Q4: How can I confirm that the observed phenotype in my experiment is due to BTK inhibition

and not an off-target effect?

A4: To confirm on-target activity, consider the following control experiments:

Use a structurally unrelated BTK inhibitor: Comparing the effects of TL-895 with another

potent and selective BTK inhibitor that has a different off-target profile can help attribute the

observed phenotype to BTK inhibition.

Rescue experiments: If possible, express a drug-resistant mutant of BTK in your cells. If the

phenotype is reversed, it strongly suggests an on-target effect.

Knockdown/knockout of BTK: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate

BTK expression. If this phenocopies the effect of TL-895, it supports an on-target

mechanism.

Dose-response analysis: A clear dose-dependent effect that correlates with the IC50 for BTK

inhibition in your cellular system is indicative of on-target activity.
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Observed Problem Potential Cause Recommended Solution

Unexpected Cell Toxicity/Death

Off-target inhibition of kinases

essential for cell survival (e.g.,

ERBB4).

1. Perform a dose-titration

experiment to determine the

lowest effective concentration

of TL-895. 2. Use a more

selective BTK inhibitor as a

control. 3. Assess the

expression and activation

status of known off-target

kinases in your cell model.

Inconsistent or No Inhibition of

BTK Signaling

1. Incorrect inhibitor

concentration. 2. Degraded TL-

895 stock solution. 3. High

protein expression levels in the

cell line leading to rapid

inhibitor turnover.

1. Verify the concentration of

your TL-895 stock solution. 2.

Prepare fresh stock solutions

and store them appropriately.

3. Measure BTK protein levels

in your cells and adjust the

inhibitor concentration or

incubation time accordingly.

Unexpected Changes in Cell

Morphology or Adhesion

Inhibition of off-target kinases

involved in cytoskeletal

regulation (e.g., BMX, TEC).

1. Document morphological

changes with microscopy. 2.

Investigate the activation

status of downstream effectors

of BMX and TEC, such as

RAC1. 3. Compare with a

BTK-specific knockdown to

isolate the effects of BTK

inhibition on cell morphology.

Altered T-cell Activation or

Function in Co-culture

Experiments

Off-target inhibition of TEC

family kinases (TEC, TXK) in

T-cells.

1. Use purified B-cell

populations to study the direct

effects of TL-895 on B-cells. 2.

In co-culture, assess T-cell

activation markers (e.g., CD69,

CD25) and cytokine production

at various TL-895

concentrations. 3. Use a T-cell
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specific inhibitor as a control to

understand the contribution of

T-cell signaling to the observed

phenotype.

Quantitative Data Summary
Table 1: In Vitro Potency of TL-895 Against On-Target and Key Off-Target Kinases

Kinase Target IC50 / EC50 (nM) Assay Type Reference

BTK 1.5 - 4.9 Biochemical [13]

BMX 0.53 - 1.6 Biochemical [9]

TEC 10 - 39 Biochemical [16]

BLK 10 - 39 Biochemical [16]

TXK 10 - 39 Biochemical [16]

ERBB4 10 - 39 Biochemical [16]

Table 2: Cellular Activity of TL-895

Cellular Effect Cell Type EC50 (nM) Reference

Inhibition of pBTK

(Y223)
Ramos cells 1-10 [13]

Downregulation of

CD69

BCR-stimulated

PBMCs
12 [16]

Inhibition of IL-8, IL-

1β, MCP-1, MIP-1α,

IL-6 production

Healthy monocytes 1-3 [16]

Experimental Protocols
Protocol 1: Western Blot for Phospho-BTK (Tyr223)
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Objective: To determine the inhibitory effect of TL-895 on BTK activation in a cellular context.

Materials:

Cell line of interest (e.g., Ramos, THP-1)

TL-895

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

HRP-conjugated secondary antibody

Chemiluminescent substrate

SDS-PAGE gels and transfer apparatus

Procedure:

Cell Treatment: Seed cells and treat with varying concentrations of TL-895 (e.g., 0, 1, 10,

100, 1000 nM) for the desired time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-

PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-BTK (Tyr223)

antibody (diluted in 5% BSA in TBST) overnight at 4°C.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b8197429?utm_src=pdf-body
https://www.benchchem.com/product/b8197429?utm_src=pdf-body
https://www.benchchem.com/product/b8197429?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8197429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody

(diluted in 5% milk in TBST) for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Add the chemiluminescent substrate and visualize the bands using an imaging

system.

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped

and re-probed with an anti-total BTK antibody.

Protocol 2: MTT Cell Viability Assay
Objective: To assess the effect of TL-895 on the viability and proliferation of cells.

Materials:

Cell line of interest

TL-895

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.

Drug Treatment: Treat the cells with a serial dilution of TL-895 for the desired duration (e.g.,

24, 48, 72 hours). Include a vehicle control.

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b8197429?utm_src=pdf-body
https://www.benchchem.com/product/b8197429?utm_src=pdf-body
https://www.benchchem.com/product/b8197429?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8197429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and plot a dose-response curve to determine the IC50 value.
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Caption: TL-895 inhibits the BTK signaling pathway.
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Caption: Workflow for assessing pBTK inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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